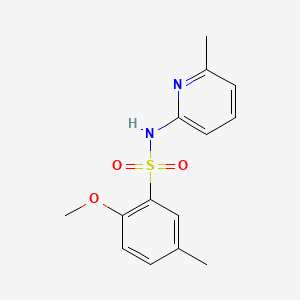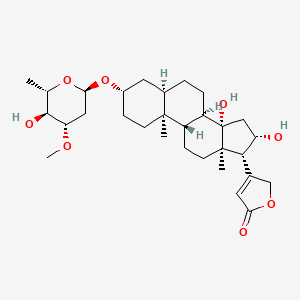
Desacetyloleandrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Deacetyloleandrin is a biochemical.
Aplicaciones Científicas De Investigación
Analysis in Toxicology : Desacetyloleandrin was included in a study focusing on the determination of cardenolides in cases of oleander poisoning. This research utilized liquid chromatography-mass spectrometry (LC-MS) techniques to analyze the presence of oleandrin and related compounds, including desacetyloleandrin, in blood samples. The method showed satisfactory detection limits and was applied in a real case of oleander poisoning, although desacetyloleandrin was not detected in this specific instance (Arao et al., 2002).
Environmental Signaling and Endocrine Disruption : While not directly focusing on Desacetyloleandrin, this paper discusses the broader context of environmental disruptors, including synthetic chemicals that may mimic hormones or metabolic signaling molecules. The paper emphasizes the importance of understanding how various chemicals can alter gene expression and potentially cause long-term effects, a perspective that could be relevant when considering compounds like Desacetyloleandrin (McLachlan, 2016).
Histone Deacetylase Inhibition : This study investigated the effects of diethylstilbestrol (DES) and its influence on histone acetylation. While not directly related to Desacetyloleandrin, the findings highlight the importance of epigenetic modifications in response to external compounds, which may be a relevant mechanism of action for various chemical agents, including Desacetyloleandrin (Tun et al., 2018).
Role in Melanocortin Signaling : Research on Desacetyl-α-MSH, a related compound to Desacetyloleandrin, indicates its role in the control of body fat and its effects on the melanocortin signaling pathway. These findings could provide insights into how Desacetyloleandrin might interact with similar pathways (Fehm et al., 2001).
Influence on Attention and Memory : A study examining the effects of neuropeptides, including Desacetyl-α-MSH, found impacts on event-related brain potentials, attention, and working memory in humans. This suggests potential neurological or cognitive effects of related compounds like Desacetyloleandrin (Smolnik et al., 1999).
Microbial Community Analysis : Although not directly related, a study on DESS (dimethyl sulfoxide, ethylenediamine tetraacetic acid, saturated salt) as a microbial preservative highlights the complexity of biological systems and the need for careful consideration when analyzing the effects of any compound, including Desacetyloleandrin, on biological communities (Lee et al., 2018).
Propiedades
Número CAS |
36190-93-9 |
|---|---|
Nombre del producto |
Desacetyloleandrin |
Fórmula molecular |
C30H46O8 |
Peso molecular |
534.69 |
Nombre IUPAC |
Card-20(22)-enolide, 3-((2,6-dideoxy-3-O-methyl-L-arabino-hexopyranosyl)oxy)-14,16-dihydroxy-, (3-beta,5-beta,16-beta)- |
InChI |
InChI=1S/C30H46O8/c1-16-27(33)23(35-4)13-25(37-16)38-19-7-9-28(2)18(12-19)5-6-21-20(28)8-10-29(3)26(17-11-24(32)36-15-17)22(31)14-30(21,29)34/h11,16,18-23,25-27,31,33-34H,5-10,12-15H2,1-4H3/t16-,18+,19-,20-,21+,22-,23-,25?,26-,27-,28-,29+,30-/m0/s1 |
Clave InChI |
ROKXRURUBUVHBD-TYNWUSAISA-N |
SMILES |
O=C1OCC([C@H]2[C@@H](O)C[C@]3(O)[C@]4([H])CC[C@]5([H])C[C@@H](OC6C[C@@H]([C@H]([C@H](C)O6)O)OC)CC[C@]5(C)[C@@]4([H])CC[C@]23C)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
16-Deacetyloleandrin; 16 Deacetyloleandrin; 16Deacetyloleandrin; Deacetyl oleandrin; 16-Desacetyloleandrin; Oleandrin, 16-deacetyl- (6CI); Oleandrin, deacetyl- (7CI) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



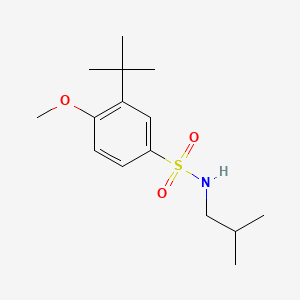
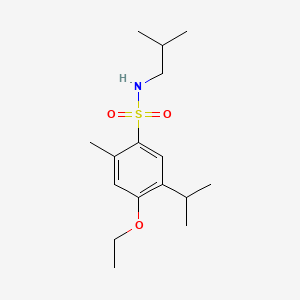
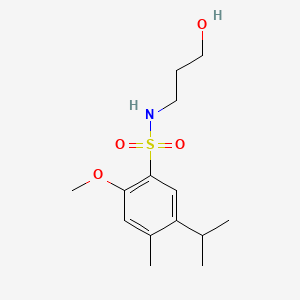
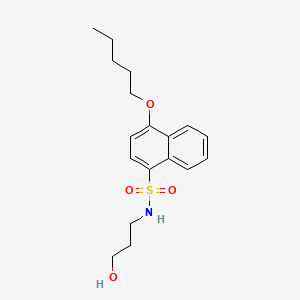

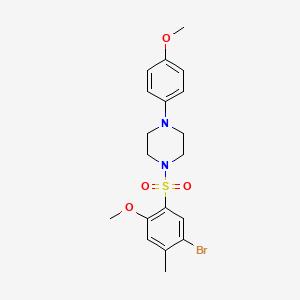
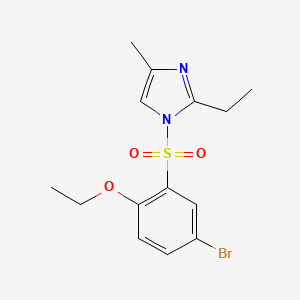
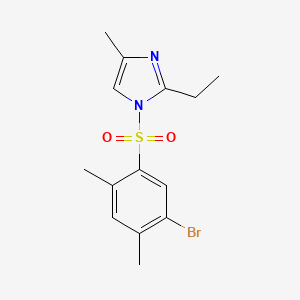
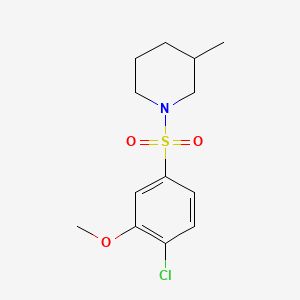
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)
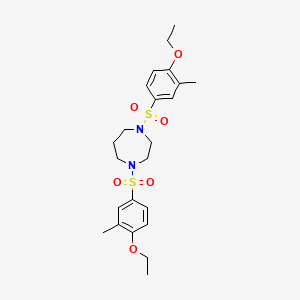
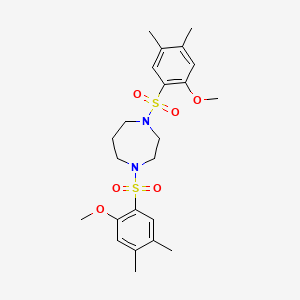
![4-fluoro-N-(2-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)-3-methylbenzenesulfonamide](/img/structure/B604865.png)
